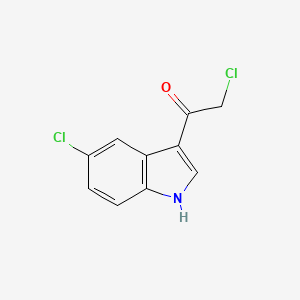

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

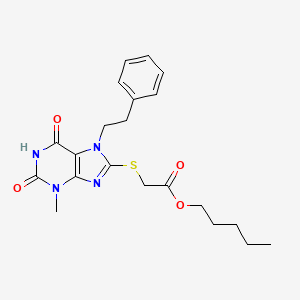

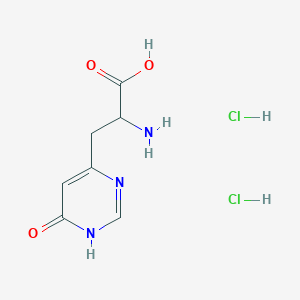

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C10H7Cl2NO . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their biological significance . A method for synthesizing similar compounds involves combining indole with chloroacetyl chloride in toluene and heating to 55°C. After 2 hours, the reaction mixture is cooled to ambient temperature.Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indol-3-yl group attached to an ethanone group via a chlorine atom . The indole group is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Applications De Recherche Scientifique

Synthesis and Biological Applications

Antibacterial and Antifungal Activity : A study synthesized novel 1H-indole derivatives, including compounds related to 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone. These derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents : Another research focused on the synthesis of chalcone derivatives, starting from a compound similar to this compound, for their potential use as anti-inflammatory agents. The synthesized compounds were evaluated using a rat model, demonstrating their potential in reducing inflammation (Current drug discovery technologies, 2022).

Synthesis of Various Derivatives : Studies have also focused on the synthesis of various derivatives from compounds related to this compound, exploring their potential applications in different areas of chemical research. For instance, the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone, which is structurally related, has been reported (Applied Chemical Industry, 2010).

Antimicrobial Study : A 2022 study synthesized compounds starting from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, a compound structurally related to this compound. These compounds were found to possess excellent antimicrobial activities, highlighting their potential in medical applications (International Journal For Multidisciplinary Research, 2022).

Mécanisme D'action

Orientations Futures

Given the biological significance of indole derivatives, future research could focus on exploring novel methods of synthesis, investigating their biological activities, and developing them into effective therapeutic agents . The flexibility of MCRs could also be leveraged to produce indole derivatives with diverse functional groups .

Propriétés

IUPAC Name |

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKPNTKNGLCGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)

![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)

![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)

![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)

![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)